

what is N3-C2-NHS ester

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Compound of Interest		
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An In-Depth Technical Guide to **N3-C2-NHS Ester**: A Heterobifunctional Linker for Bioconjugation and ADC Development

Introduction

N3-C2-NHS ester, also known by its systematic name 3-Azidopropanoate-N-hydroxysuccinimide ester, is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications.[1] It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal azide (N3) group, connected by a two-carbon (C2) spacer. This dual functionality allows for a sequential, two-step conjugation strategy.

The NHS ester group provides high reactivity towards primary amines, such as the lysine residues found on the surface of proteins and antibodies, forming a stable amide bond.[2][3] The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation to molecules containing an alkyne group.[4][5] This powerful combination makes **N3-C2-NHS ester** an invaluable tool, particularly in the field of antibody-drug conjugate (ADC) development, where it serves as a non-cleavable linker to covalently attach cytotoxic payloads to monoclonal antibodies.[4][5]

Core Chemical and Physical Properties

The fundamental properties of **N3-C2-NHS ester** are summarized below. This data is critical for calculating molar quantities, understanding solubility, and ensuring proper handling.

Table 1: Chemical and Physical Data for N3-C2-NHS Ester



Property	Value	Reference
CAS Number	850180-76-6	[1]
Molecular Weight	212.165 g/mol	[1]
Purity	≥98%	[1]
Physical State	Liquid (Oil)	[1]
IUPAC Name	(diazyn-1-ium-1-yl)({3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl})azanide	[1]
Canonical SMILES	N#[N+] [N-]CCC(=O)ON1C(=O)CCC1 =O	[1]
LogP	-0.917	[1]

| Hydrogen Bond Acceptors | 5 |[1] |

Table 2: Recommended Storage Conditions for Stock Solutions

Temperature	Storage Duration	Reference
-80°C	Up to 6 months	[5][6]

| -20°C | Up to 1 month |[5][6] |

Mechanism of Action and Reactivity

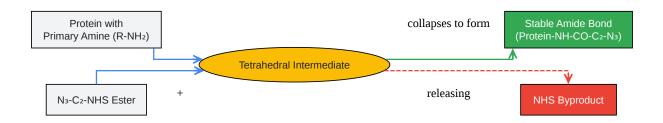
The utility of N3-C2-NHS ester stems from the orthogonal reactivity of its two functional groups.

Amine-Reactive NHS Ester Linkage

The NHS ester is a highly efficient acylating agent that reacts with unprotonated primary aliphatic amines to form a stable and effectively irreversible amide bond.[2] This reaction, a form of nucleophilic acyl substitution, is the workhorse of bioconjugation for labeling proteins, antibodies, and other amine-containing biomolecules.[2] The reaction proceeds rapidly in



aqueous environments, typically at a slightly alkaline pH to ensure the primary amine is deprotonated and thus nucleophilic.[2][3]



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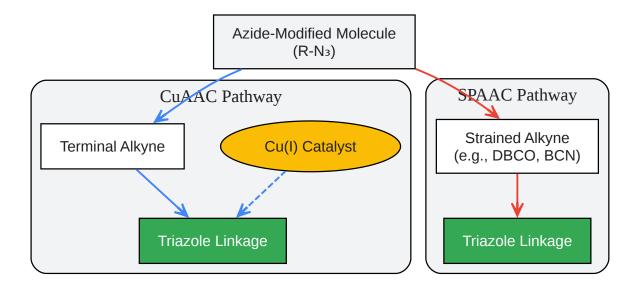
Figure 1: NHS ester reaction with a primary amine.

Azide Group for Click Chemistry

The azide moiety serves as a handle for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. **N3-C2-NHS ester** is compatible with the two most common forms of azide-alkyne cycloaddition.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linkage. [4][5]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide
 reacts spontaneously with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or
 bicyclo[6.1.0]nonyne (BCN), to form a triazole.[4][5] This is particularly useful for
 conjugations in living systems where copper toxicity is a concern.





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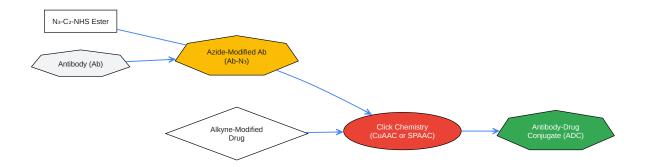
Figure 2: Azide cycloaddition reaction pathways.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

N3-C2-NHS ester is ideally suited for constructing ADCs. The process involves a two-stage sequential conjugation that ensures a controlled and well-defined final product.

- Antibody Modification: The antibody is first reacted with N3-C2-NHS ester. The NHS ester groups selectively couple to lysine residues on the antibody surface, introducing azide functionalities.
- Payload Conjugation: An alkyne-modified cytotoxic drug (payload) is then introduced. The
 conjugation is achieved via click chemistry (either CuAAC or SPAAC), where the azide
 groups on the antibody react with the alkyne groups on the drug, forming the final ADC.





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Figure 3: Logical workflow for ADC synthesis.

Experimental Protocols

The following are generalized protocols for the use of **N3-C2-NHS ester**. Optimization may be required depending on the specific biomolecules involved.

Protocol for Protein Labeling with N3-C2-NHS Ester

This protocol describes the first step of the conjugation: introducing the azide handle onto a protein or antibody.

Materials:

- N3-C2-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Protein/antibody solution (in an amine-free buffer, e.g., PBS)

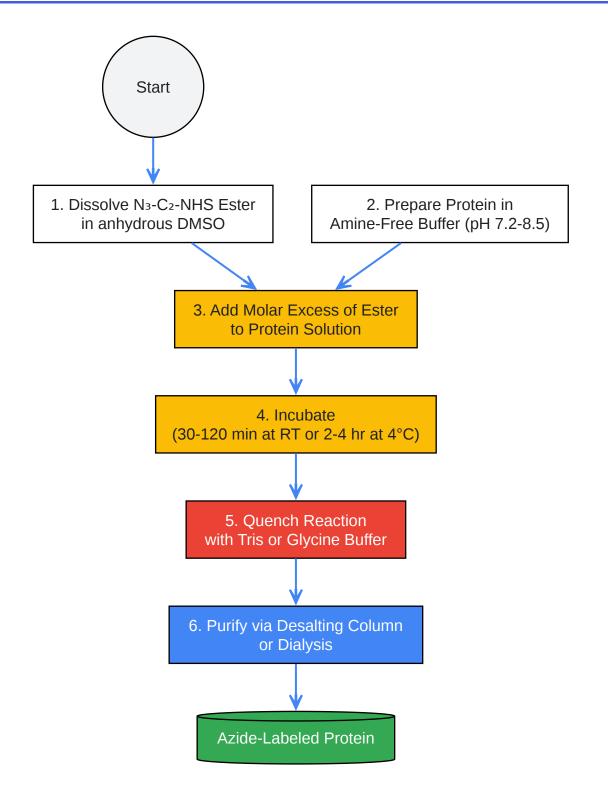


- Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5.[2]
- Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
- Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

- Reagent Preparation: Immediately before use, prepare a concentrated stock solution (e.g., 10-50 mM) of N3-C2-NHS ester in anhydrous DMSO or DMF.[2]
- Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Reaction Buffer. The buffer must be free of primary amines (e.g., Tris) that would compete with the reaction.
- Reaction Initiation: Add a 5- to 20-fold molar excess of the N3-C2-NHS ester stock solution to the protein solution. Mix gently and thoroughly.
- Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature or for 2-4 hours at 4°C.[2] The optimal time and temperature should be determined empirically.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
- Purification: Remove excess, unreacted N3-C2-NHS ester and the NHS byproduct by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).
- Characterization: The resulting azide-modified protein is now ready for the subsequent click chemistry reaction. The degree of labeling can be quantified if necessary.





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